Cas no 68971-82-4 (4-tert-Butylcalix8arene)

4-tert-Butylcalix[8]arene is a macrocyclic compound belonging to the calixarene family, characterized by its eight phenolic units linked by methylene bridges and tert-butyl substituents at the para positions. This structure confers high stability and selective binding properties, making it valuable in supramolecular chemistry applications. Its large cavity size enables host-guest interactions with a wide range of molecules, particularly for molecular recognition and encapsulation. The tert-butyl groups enhance solubility in organic solvents, facilitating its use in synthetic and analytical processes. Its rigid yet tunable framework is advantageous in catalysis, sensor development, and nanomaterials. The compound’s versatility and well-defined conformation make it a reliable tool for advanced research.
4-tert-Butylcalix8arene structure
4-tert-Butylcalix8arene structure
商品名:4-tert-Butylcalix8arene
CAS番号:68971-82-4
MF:C88H112O8
メガワット:1297.8261
MDL:MFCD00075392
CID:508967
PubChem ID:87564645

4-tert-Butylcalix8arene 化学的及び物理的性質

名前と識別子

    • Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol,5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)-
    • 4-tert-Butylcalix[8]arene
    • Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3,5,7(56),...
    • Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,
    • Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,5
    • 4-t-Butylcalix[8]arene
    • 5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)-49,50,51,52,53,54,55,56-octahydroxycalix[8]arene
    • 5,11,17,23,29,35,41,47-octakis(tert-butyl)-49,50,51,52,53,54,55,56-octakis(hydroxy)calix[8]arene
    • 5,11,17,23,29,35,41,47-octa-tert-butyl-49,50,51,52,53,54,55,56-octahydroxy-calix[8]arene
    • para-tert-butylcalix[8]arene
    • p-tBu-calix[8]arene
    • Octa-tert-butyl(octahydroxy)calix[8]arene
    • NSC344028
    • 4-tert-Butylcalix(8)arene
    • 4-tert-Butylcalix[8]arene, 95%
    • 5,11,17,23,29,35,41,47-octatert-butylnonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-49,50,51,52,53,54,55,56-octol
    • D88854
    • 3,3-Dimethyl-2-epoxybutane
    • NCIStruc1_000782
    • B1750
    • NCIStruc2_001502
    • Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol, 5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)-
    • MFCD00075392
    • BS-48988
    • DTXSID1091551
    • NCGC00097893-01
    • 5,11,17,23,29,35,41,47-octatert-butylnonacyclo[43.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~.1~27,31~.1~33,37~.1~39,43~]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27(52),28,30,33(5 1),34,36,39(50),40,42,45,47-tetracosaene-49,50,51,52,53,54,55,56-octol
    • J-700383
    • NCGC00014792-02
    • CS-0188405
    • SCHEMBL13620669
    • AKOS001046081
    • NSC-344028
    • CCG-38274
    • FT-0619504
    • Z56764928
    • 5,11,17,23,29,35,41,47-octa-tert-butylnonacyclo[43.3.1.1?,?.1?,??.1??,??.1??,??.1??,??.1??,??.1??,??]hexapentaconta-1(49),3,5,7(56),9,11,13(55),15(54),16,18,21,23,25(53),27,29,31(52),33,35,37(51),39(50),40,42,45,47-tetracosaen-49,50,51,52,53,54,55,56-octol
    • NCI344028
    • CHEMBL1988145
    • NCGC00014792
    • NSC 344028
    • F1170-0422
    • Nonacyclo(43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43)hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol, 5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)-
    • 68971-82-4
    • p-t-butylcalix[8]arene
    • OLZFZIXORGGLLS-UHFFFAOYSA-N
    • 5,11,17,23,29,35,41,47-octa-tert-butylnonacyclo[43.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?.1(2)(1),(2)?.1(2)?,(3)(1).1(3)(3),(3)?.1(3)?,?(3)]hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45,47-tetracosaen-49,50,51,52,53,54,55,56-octol
    • 4-tert-Butylcalix8arene
    • MDL: MFCD00075392
    • インチ: 1S/C88H112O8/c1-81(2,3)65-33-49-25-51-35-66(82(4,5)6)37-53(74(51)90)27-55-39-68(84(10,11)12)41-57(76(55)92)29-59-43-70(86(16,17)18)45-61(78(59)94)31-63-47-72(88(22,23)24)48-64(80(63)96)32-62-46-71(87(19,20)21)44-60(79(62)95)30-58-42-69(85(13,14)15)40-56(77(58)93)28-54-38-67(83(7,8)9)36-52(75(54)91)26-50(34-65)73(49)89/h33-48,89-96H,25-32H2,1-24H3
    • InChIKey: OLZFZIXORGGLLS-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1=C2C([H])=C(C([H])=C1C([H])([H])C1C(=C(C([H])=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1C(=C(C([H])=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1C(=C(C([H])=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1C(=C(C([H])=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1=C(C(=C([H])C(=C1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1=C(C(=C([H])C(=C1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1=C(C(=C([H])C(=C1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C2([H])[H])O[H])O[H])O[H])O[H])O[H])O[H])O[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
    • BRN: 2612052

計算された属性

  • せいみつぶんしりょう: 1296.84000
  • どういたいしつりょう: 1296.836
  • 同位体原子数: 0
  • 水素結合ドナー数: 8
  • 水素結合受容体数: 8
  • 重原子数: 96
  • 回転可能化学結合数: 8
  • 複雑さ: 1850
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 25.9
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 162

じっけんとくせい

  • 色と性状: 白粉。
  • 密度みつど: 1.095±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 411-412 °C (lit.)
  • ふってん: 845.32°C (rough estimate)
  • 屈折率: 1.6000 (estimate)
  • ようかいど: Insuluble (6.5E-10 g/L) (25 ºC),
  • PSA: 161.84000
  • LogP: 20.75120
  • ようかいせい: 水に溶ける。

4-tert-Butylcalix8arene セキュリティ情報

4-tert-Butylcalix8arene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21443-1g
4-tert-Butylcalix[8]arene, 96%
68971-82-4 96%
1g
¥211.00 2023-02-26
BAI LING WEI Technology Co., Ltd.
B1750-25G
4-tert-Butylcalix[8]arene
68971-82-4 98.0%(LC)
25G
¥ 1720 2022-04-26
BAI LING WEI Technology Co., Ltd.
347531-5G
4-tert-Butylcalix[8]arene
68971-82-4 95%
5G
¥ 1945 2022-04-25
BAI LING WEI Technology Co., Ltd.
B21443-25g
4-tert-Butylcalix[8]arene, 96%
68971-82-4 96%
25g
¥ 2528 2022-04-26
abcr
AB132170-5 g
4-tert-Butylcalix[8]arene, 96%; .
68971-82-4 96%
5 g
€82.00 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T93340-5g
4-tert-Butylcalix[8]arene
68971-82-4 95%
5g
¥298.0 2023-09-06
TRC
B750253-50mg
4-tert-Butylcalix[8]arene
68971-82-4
50mg
$ 50.00 2022-06-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21443-25g
4-tert-Butylcalix[8]arene, 96%
68971-82-4 96%
25g
¥2057.00 2023-02-26
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1750-25G
4-tert-Butylcalix[8]arene
68971-82-4 >98.0%(HPLC)
25g
¥1590.00 2024-04-16
BAI LING WEI Technology Co., Ltd.
B21443-5g
4-tert-Butylcalix[8]arene, 96%
68971-82-4 96%
5g
¥ 609 2022-04-26

4-tert-Butylcalix8arene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Trifluoroacetic acid Solvents: Chloroform ;  rt; 1 h, rt
リファレンス
Quantitative and convergent synthesis of p-t-butylcalix[8]arene
Falana, Olusegun M.; et al, Tetrahedron Letters, 2015, 56(23), 3240-3242

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → 120 °C; 1 h, 200 °C; 1 h, 200 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
リファレンス
A more benign approach to the synthesis of calixarenes
Makha, Mohamed; et al, Green Chemistry, 2004, 6(3), 158-160

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetralin
リファレンス
Improved synthesis of 5,11,17,23,29-penta-t-butylcalix[5]arene-31,32,33,34,35-pentol and immobilization of the conformation by O-alkylation
Iwamoto, Koji; et al, Bulletin of the Chemical Society of Japan, 1994, 67(5), 1499-502

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Magnesium triflate Solvents: Dichloromethane ;  30 min, 120 °C
リファレンス
Do Commercially Available Metal Salts Mediate Calixarene Formation via Hydrogen-Bonded Dimers?
Bew, Sean P.; et al, Journal of Organic Chemistry, 2011, 76(17), 7076-7083

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Tin tetrachloride Solvents: Dichloromethane ;  15 °C; 30 min, 15 °C
1.2 Solvents: Dichloromethane ;  4 h, 15 °C; 16 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
An expedient one-pot synthesis of para-tert-butylcalix[8]- and [9]arene
Bew, Sean P.; et al, Chemical Communications (Cambridge, 2007, (9), 975-977

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Ferrocenium tetrafluoroborate Solvents: 1,3,5-Trioxane ;  30 min, 120 °C
リファレンス
Synthesis and reactions of calixarenes using microwave irradiation
Bew, Sean P.; et al, Polymer Preprints (American Chemical Society, 2008, 49(2), 957-958

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Ferrocenium tetrafluoroborate Solvents: Dichloromethane ;  60 min, 120 °C
リファレンス
Synthesis and reactions of calixarenes using microwave irradiation
Bew, Sean P.; et al, Polymer Preprints (American Chemical Society, 2008, 49(2), 957-958

4-tert-Butylcalix8arene Raw materials

4-tert-Butylcalix8arene Preparation Products

4-tert-Butylcalix8arene 関連文献

4-tert-Butylcalix8areneに関する追加情報

4-tert-Butylcalix8arene: A Comprehensive Overview

4-tert-Butylcalix8arene, a compound with the CAS number 68971-82-4, is a highly specialized macrocyclic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound belongs to the calixarene family, which is known for its unique structural properties and versatile applications. The tert-butyl substituent in its structure plays a crucial role in determining its physical and chemical properties, making it a valuable material for various advanced applications.

The synthesis of 4-tert-butylcalix8arene involves a multi-step process that typically begins with the preparation of the calixarene core. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, ensuring higher yields and better purity. The tert-butyl group is introduced at the 4-position of the calixarene framework, which significantly influences its solubility, thermal stability, and interactions with other molecules. This substitution pattern has been extensively studied to understand its impact on the compound's behavior in different environments.

One of the most notable applications of 4-tert-butylcalix8arene is in the field of molecular recognition and sensing. Due to its rigid macrocyclic structure and hydrophobic pockets created by the tert-butyl groups, this compound exhibits excellent binding affinity for certain guest molecules. Recent studies have demonstrated its potential as a selective receptor for ions, metal complexes, and organic molecules, making it a promising candidate for designing advanced sensors and separation systems.

In materials science, 4-tert-butylcalix8arene has been explored as a building block for self-assembled monolayers (SAMs) and supramolecular polymers. Its ability to form ordered nanostructures through non-covalent interactions has opened new avenues for developing functional materials with tailored properties. For instance, SAMs based on this compound have shown potential in creating surfaces with controlled wettability and biocompatibility, which are essential for biomedical devices and microfluidic systems.

The pharmaceutical industry has also benefited from the unique properties of 4-tert-butylcalix8arene. Researchers have investigated its use as a drug delivery carrier due to its ability to encapsulate bioactive molecules within its hydrophobic cavities. Recent findings suggest that this compound can enhance the solubility and bioavailability of poorly soluble drugs, making it a valuable tool in drug formulation and delivery systems.

From an environmental perspective, 4-tert-butylcalix8arene has shown promise in pollution control applications. Its high selectivity towards certain pollutants allows it to be used as an adsorbent or catalyst in remediation processes. For example, studies have demonstrated its effectiveness in removing heavy metal ions from aqueous solutions, highlighting its potential role in addressing environmental challenges related to water contamination.

Recent advancements in computational chemistry have further deepened our understanding of 4-tert-butylcalix8arene's molecular interactions. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the compound's conformational flexibility, binding kinetics, and thermodynamics. These computational tools have enabled researchers to design more efficient derivatives of this compound tailored for specific applications.

In conclusion, 4-tert-butylcalix8arene (CAS No. 68971-82-4) is a versatile macrocyclic compound with a wide range of applications across multiple disciplines. Its unique structural features, combined with recent advancements in synthesis and application development, position it as a key material for future innovations in chemistry, materials science, and beyond.

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Amadis Chemical Company Limited
(CAS:68971-82-4)4-tert-Butylcalix8arene
A1206696
清らかである:99%
はかる:25g
価格 ($):333.0